Einecs 260-839-5 Einecs 260-839-5
Brand Name: Vulcanchem
CAS No.: 68411-31-4
VCID: VC18462181
InChI: InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)
SMILES:
Molecular Formula: C12H21NO6S
Molecular Weight: 307.37 g/mol

Einecs 260-839-5

CAS No.: 68411-31-4

Cat. No.: VC18462181

Molecular Formula: C12H21NO6S

Molecular Weight: 307.37 g/mol

* For research use only. Not for human or veterinary use.

Einecs 260-839-5 - 68411-31-4

Specification

CAS No. 68411-31-4
Molecular Formula C12H21NO6S
Molecular Weight 307.37 g/mol
IUPAC Name benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
Standard InChI InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9)
Standard InChI Key AVZMHCLRAZFNHJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Einecs 260-839-5 is systematically named benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol, reflecting its dual-component structure. The compound comprises a benzenesulfonic acid moiety linked to a triethanolamine derivative, as illustrated by its canonical SMILES representation: \text{C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO. This bifunctional architecture enables diverse reactivity, particularly in nucleophilic substitution and condensation reactions.

Table 1: Molecular Identity of Einecs 260-839-5

PropertyValue
CAS Numbers121617-08-1, 68648-96-4
Molecular FormulaC12H21NO6S\text{C}_{12}\text{H}_{21}\text{NO}_{6}\text{S}
Molecular Weight307.37 g/mol
IUPAC NameBenzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol
Standard InChIKeyAVZMHCLRAZFNHJ-UHFFFAOYSA-N
Physical StateLiquid

The presence of multiple CAS numbers arises from variations in salt forms or hydration states, though the core structure remains consistent across these identifiers.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis of Einecs 260-839-5 typically involves nucleophilic substitution reactions between benzenesulfonyl chloride and triethanolamine under controlled conditions. Key steps include:

  • Sulfonation: Reaction of benzene with chlorosulfonic acid to yield benzenesulfonyl chloride.

  • Amine Coupling: Nucleophilic attack by triethanolamine on the electrophilic sulfur center, facilitated by polar aprotic solvents like dimethylformamide (DMF).

  • Purification: Isolation via fractional distillation or column chromatography to achieve >95% purity.

Reaction Scheme:

C6H5SO2Cl+N(CCOH)3C12H21NO6S+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N(CCOH)}_3 \rightarrow \text{C}_{12}\text{H}_{21}\text{NO}_{6}\text{S} + \text{HCl}

Optimization Challenges

Yield optimization requires precise control of stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction duration (4–6 hours). Excess triethanolamine may lead to side products such as N,N-bis(2-hydroxyethyl)benzenesulfonamide, necessitating iterative purification.

Physicochemical Properties

Thermal and Solubility Profiles

Einecs 260-839-5 exhibits a high boiling point (>250°C) due to hydrogen bonding between hydroxyl and sulfonic acid groups. Its solubility profile is amphiphilic, with miscibility in polar solvents (water, ethanol) and limited solubility in non-polar media (hexane, toluene).

Table 2: Key Physicochemical Properties

PropertyValue
Density1.25–1.30 g/cm³
Refractive Index1.480–1.485
LogP (Partition Coefficient)0.75 ± 0.15
Vapor Pressure<0.1 mmHg at 25°C

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or alkaline conditions, generating benzenesulfonic acid and triethanolamine. Storage recommendations include airtight containers at 4°C to prevent oxidative degradation.

Mechanism of Action and Biological Relevance

Antimicrobial Activity

The sulfonamide group in Einecs 260-839-5 mimics para-aminobenzoic acid (PABA), a substrate critical for bacterial folate synthesis. By competitively inhibiting dihydropteroate synthase, the compound disrupts tetrahydrofolate production, impairing DNA and protein synthesis in susceptible microorganisms.

Toxicity Profile

In vitro assays indicate moderate cytotoxicity (IC50_{50} ≈ 50 µM in mammalian cell lines), attributed to oxidative stress from sulfonic acid byproducts. Acute exposure in rodent models resulted in hepatorenal toxicity at doses >500 mg/kg, underscoring the need for stringent laboratory safety protocols.

Applications in Research and Industry

Biomedical Research

  • Antimicrobial Agent Screening: Used as a scaffold for developing sulfonamide-based antibiotics with enhanced bioavailability.

  • Enzyme Inhibition Studies: Targets folate-dependent enzymes in protozoan parasites (e.g., Plasmodium falciparum).

Industrial Applications

  • Surfactant Synthesis: Serves as an intermediate in anionic surfactant production due to its amphiphilic structure.

  • Polymer Chemistry: Crosslinking agent in epoxy resins, improving thermal stability and mechanical strength.

Environmental Impact and Ecotoxicology

Biodegradation and Persistence

The compound demonstrates moderate persistence (half-life ≈ 30 days in soil) with limited biodegradability under aerobic conditions. Metabolites include benzenesulfonic acid and triethanolamine, both of which exhibit lower ecotoxicity.

Regulatory Mitigation Strategies

REACH regulations mandate:

  • Emission Monitoring: Annual reporting for facilities producing >1 ton/year.

  • Risk Assessment: Tiered testing for bioaccumulation potential (BCF < 500 L/kg).

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